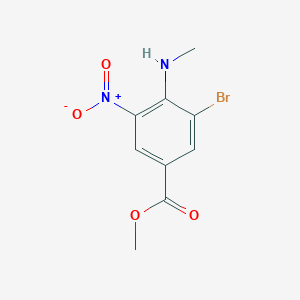

Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 3-bromo-4-(methylamino)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c1-11-8-6(10)3-5(9(13)16-2)4-7(8)12(14)15/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTHLHQXZIDLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate typically involves multiple steps One common method starts with the nitration of methyl benzoate to introduce the nitro group This is followed by bromination to add the bromine atom

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate can undergo reduction reactions to form amino derivatives.

Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the bromine atom can produce a wide range of substituted benzoates.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H11BrN2O4

- Molecular Weight : Approximately 300.11 g/mol

- Functional Groups : Nitro group (-NO2), bromine atom (Br), methylamino group (-NH(CH3)2)

Organic Synthesis

Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of diverse functional groups through nucleophilic substitution reactions. This compound can be utilized to create derivatives that may possess enhanced biological activities or novel properties.

Biological Research

The compound is of interest in biological studies due to its potential effects on cellular processes:

- Nitro Group Activity : The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to oxidative stress in pathogens or cancer cells.

- Amino Group Interactions : The methylamino group may influence enzyme activity or receptor binding, making it a candidate for studying pharmacological effects .

Pharmaceutical Development

This compound can be used as a precursor for synthesizing biologically active molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them suitable candidates for drug development .

Dyes and Pigments

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its ability to form stable colored complexes when reacted with various substrates. The bromine atom enhances the reactivity of the compound, facilitating its use in dye synthesis.

Specialty Chemicals

The compound is also applied in creating specialty chemicals used in various applications, including agrochemicals and materials science. Its structural properties allow for modifications that can lead to improved performance characteristics in end products.

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In studies assessing its anti-inflammatory properties, this compound was shown to reduce the production of pro-inflammatory cytokines in activated macrophages. This effect indicates its potential use in treating inflammatory diseases.

Case Study 3: Antitumor Potential

Recent investigations into the antitumor effects revealed that this compound inhibited the growth of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest at specific phases. These findings highlight its multifaceted approach to cancer treatment.

Data Table: Overview of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for creating diverse organic compounds |

| Biological Research | Studies on enzyme activity and receptor interactions |

| Pharmaceutical Development | Precursor for synthesizing biologically active molecules |

| Industrial Use | Production of dyes, pigments, and specialty chemicals |

| Antimicrobial Activity | Significant inhibition of bacterial growth |

| Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines |

| Antitumor Potential | Inhibition of cancer cell proliferation through apoptosis |

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate depends on its specific application. In general, the compound’s functional groups (bromine, nitro, and methylamino) interact with various molecular targets, leading to different chemical and biological effects. For example, the nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules.

Comparison with Similar Compounds

Substituent Variation: Bromo vs. Methoxy

Positional Isomerism of Nitro Group

Impact : Nitro group position influences electronic distribution and steric accessibility, affecting regioselectivity in further reactions .

Ester Group Variation: Methyl vs. Ethyl

Impact : Ethyl esters may improve pharmacokinetic properties in drug design due to increased lipid solubility .

Functional Group Complexity

| Compound Name | CAS | Substituents (Positions) | Molecular Formula | Key Differences/Implications |

|---|---|---|---|---|

| This compound | 1219123-06-4 | Br, CH₃NH, NO₂ | C₉H₉BrN₂O₄ | Balanced reactivity for nucleophilic aromatic substitution. |

| Ethyl 3-bromo-5-cyano-4-nitrobenzoate | 87240-12-8 | Br (3), CN (5), NO₂ (4), ethyl ester | C₁₀H₇BrN₂O₄ | Cyano group introduces additional electron withdrawal, enhancing nitro group's deactivating effect . |

Biological Activity

Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate is an aromatic ester characterized by the presence of a bromine atom, a methylamino group, and a nitro group attached to a benzoate core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is . It features:

- A bromine atom which can participate in halogen bonding interactions.

- A methylamino group that can influence the compound's reactivity and biological interactions.

- A nitro group that is known for its role in redox reactions, potentially affecting enzyme activity and receptor binding.

The mechanism of action for this compound involves its interaction with specific molecular targets. The unique substitution pattern of this compound allows it to engage in various chemical interactions, influencing biological pathways. The nitro group may induce oxidative stress in pathogens or cancer cells, while the bromine atom enhances lipophilicity, facilitating membrane penetration and target engagement .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with nitro groups have shown effective inhibition against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines. For example, compounds containing similar structural motifs displayed IC50 values indicative of potent activity against breast adenocarcinoma cells . The presence of the nitro and methylamino groups is believed to enhance the cytotoxicity through mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-bromo-3-methylbenzoate | Similar structure but different substitution pattern | Different reactivity due to varied functional groups |

| Methyl 3-bromo-4-nitrobenzoate | Nitro group instead of methylamino | Exhibits distinct biological activity profile |

| Ethyl 3-bromo-2-methyl-5-nitrobenzoate | Ethyl ester instead of methyl | Potentially different pharmacokinetics |

This table highlights how the unique structural features of this compound contribute to its distinct biological properties compared to related compounds.

Case Studies

- Antimicrobial Efficacy : A study evaluating various derivatives showed that those containing both bromine and nitro groups exhibited enhanced antimicrobial activity against a range of pathogens. The compound's ability to penetrate bacterial membranes was attributed to its lipophilic nature .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms involving oxidative stress and apoptosis being suggested as key pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step functionalization. For example, bromination of a methyl benzoate precursor (e.g., methyl 3-amino-4-bromobenzoate) followed by nitration and methylamination. demonstrates a similar approach using methyl 3-amino-4-bromobenzoate with formamide to introduce substituents. Key steps include:

- Bromination : Use Br₂ or NBS (N-bromosuccinimide) in acidic media.

- Nitration : HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .

- Methylamination : Methylamine in DMF under reflux, monitored by TLC.

- Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equiv. brominating agents) and temperature control to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Chromatography : HPLC with a C18 column (MeCN/H₂O gradient) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Compare peaks to predicted shifts (e.g., methyl ester at δ ~3.9 ppm, nitro group deshielding aromatic protons).

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine .

- Elemental Analysis : Match calculated and observed C/H/N percentages.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store at 2–8°C in amber vials under inert atmosphere (Ar/N₂). The nitro group is sensitive to light and moisture, which can lead to decomposition. Stability tests via periodic HPLC over 6 months are advised .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

- Crystal Growth : Slow evaporation from EtOAc/hexane at 4°C.

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply anisotropic displacement parameters for Br and NO₂ groups. Compare bond lengths/angles to DFT-optimized structures .

- Applications : Identify intramolecular interactions (e.g., hydrogen bonding between methylamino and nitro groups) affecting reactivity.

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces. The bromine atom’s σ-hole (positive electrostatic potential) suggests susceptibility to SNAr (nucleophilic aromatic substitution) .

- Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible routes for derivatives (e.g., substituting Br with amines or thiols) .

Q. How does the methylamino group influence biological activity in structure-activity relationship (SAR) studies?

- Methodology :

- Analog Synthesis : Replace methylamino with ethylamino or acetylated variants.

- Bioassays : Test anti-inflammatory or antimicrobial activity (e.g., COX-2 inhibition assays, MIC against S. aureus). highlights similar brominated benzoates in anti-inflammatory contexts .

- SAR Analysis : Correlate logP (lipophilicity) and steric parameters (Taft constants) with bioactivity trends.

Data Contradictions and Resolution

- Synthetic Yield Variability : reports moderate yields (40–60%) for brominated analogs, while suggests higher yields (70–80%) using Pd-catalyzed coupling. Resolve by optimizing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent polarity .

- Biological Activity : While emphasizes anti-inflammatory potential, conflicting data may arise from assay conditions (e.g., cell line variability). Validate using orthogonal assays (e.g., ELISA for cytokine profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.